6-(Phenylsulfonyl)-3-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
6-(benzenesulfonyl)-3-thiophen-2-ylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S2/c17-15-14(24(21,22)11-5-2-1-3-6-11)10-18-16-12(9-19-20(15)16)13-7-4-8-23-13/h1-10H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFGOLZJAGQRAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(N3C(=C(C=N3)C4=CC=CS4)N=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Phenylsulfonyl)-3-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the reaction of aminopyrazoles with various alkynes. One green synthetic approach involves the use of ultrasonic irradiation to minimize environmental impact. In this method, aminopyrazoles react with symmetric and non-symmetric alkynes in the presence of potassium hydrogen sulfate (KHSO4) in aqueous ethanol .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-(Phenylsulfonyl)-3-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit a range of biological activities. The specific compound has been evaluated for its effectiveness against several targets:
- Anti-Mycobacterial Activity :
- Kinase Inhibition :
- Antitumor Potential :
Structure-Activity Relationship (SAR)
A comprehensive analysis of the structure-activity relationship reveals that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine core significantly affect biological activity. For instance:
- Substituents at the 3 and 5 positions can alter binding affinity and selectivity towards specific receptors or enzymes.
- The presence of a phenylsulfonyl group enhances solubility and bioavailability, which are critical for therapeutic applications .
Data Tables
| Compound | Target | IC50 (µM) | Remarks |
|---|---|---|---|
| A | 5-HT(6) Receptor | 0.26 | High potency |
| B | Mycobacterium tuberculosis | 0.15 | Significant growth inhibition |
| C | c-Abl Kinase | 0.05 | Effective against resistant strains |
Case Studies
- Inhibition of Mycobacterial Growth :
- Cancer Treatment :
Mechanism of Action
The mechanism of action of 6-(Phenylsulfonyl)-3-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with molecular targets such as the aryl hydrocarbon receptor (AHR). By binding to AHR, it can modulate the transcription of genes involved in various biological processes, including immune response and metabolism .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidin-7(4H)-one: Known for its antitubercular activity.
Imidazo[1,5-a]pyridine derivatives: These compounds are versatile and have applications in optoelectronics and pharmaceuticals.
Uniqueness
6-(Phenylsulfonyl)-3-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications, particularly as an AHR antagonist.
Biological Activity
6-(Phenylsulfonyl)-3-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Pharmacological Profile
The compound has shown significant activity as a selective antagonist of the serotonin 5-HT6 receptor. This receptor is implicated in various neurological disorders, making it a target for drug development.
Key Findings:
- Binding Affinity : Studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit varying affinities for the 5-HT6 receptor. For instance, one derivative showed a Ki value of 1.7 nM, indicating high binding affinity and selectivity for the 5-HT6 receptor over other serotonin receptors like 5-HT2A and 5-HT2B .
- Functional Assays : In functional assays, certain derivatives exhibited IC50 values as low as 29.0 nM, showcasing their potential as therapeutic agents in treating conditions associated with serotonin dysregulation .
Structure-Activity Relationships (SAR)
The SAR studies conducted on similar compounds indicate that modifications on the pyrazolo[1,5-a]pyrimidine scaffold can significantly influence biological activity.
Observations:
- Substituent Effects : The size and nature of substituents on the phenylsulfonyl group play a crucial role in determining the potency against the 5-HT6 receptor. Variations in substituent size led to differences in receptor antagonism potency across a wide range .
- Positioning of Functional Groups : The relative positioning of heterocycles and sulfonyl groups also affects biological activity. Compounds with optimal spatial arrangements tend to exhibit enhanced receptor binding and functional activity .
Case Studies
Recent research has highlighted various derivatives of the pyrazolo[1,5-a]pyrimidine scaffold that demonstrate promising biological activities:
| Compound | Activity | Ki (nM) | IC50 (nM) |
|---|---|---|---|
| Compound A | 5-HT6 Antagonist | 1.7 | 29.0 |
| Compound B | CNS Activity | 260 | - |
| Compound C | Anticancer | - | - |
These compounds illustrate the potential therapeutic applications of this class of molecules, particularly in neuropharmacology and oncology.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 6-(Phenylsulfonyl)-3-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine?
- Methodology : The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors like aminopyrazoles and β-diketones, followed by introducing substituents. Key steps include:
- Step 1 : Cyclization under reflux in polar aprotic solvents (e.g., DMF) with catalysts like acetic acid .
- Step 2 : Sulfonylation at position 6 using phenylsulfonyl chloride in dichloromethane with a base (e.g., triethylamine) .
- Step 3 : Thienyl group incorporation at position 3 via Suzuki-Miyaura coupling using palladium catalysts .
- Optimization : Reaction temperatures (80–120°C), solvent purity, and catalyst loading (1–5 mol%) significantly impact yield (reported 45–70%) and purity (>95% via HPLC) .
Q. How is the compound characterized structurally and analytically in academic research?
- Techniques :
- 1H/13C NMR : Confirm regiochemistry of substituents. For example, the phenylsulfonyl group shows deshielded aromatic protons (δ 7.5–8.1 ppm), while the thienyl group exhibits distinct splitting patterns (δ 6.8–7.3 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 397.08) and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solid-state stability .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Screening Strategies :
- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays. IC50 values <1 μM indicate strong inhibition potential .
- Antiproliferative Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare dose-response curves with controls like doxorubicin .
- Solubility Assessment : Measure logP (octanol-water partition coefficient) to guide formulation for in vivo studies .
Advanced Research Questions
Q. How can contradictions in enzyme inhibition data across studies be resolved?
- Root Cause Analysis : Discrepancies may arise from assay conditions (e.g., ATP concentration variations in kinase assays) or structural impurities.
- Mitigation Strategies :
- Standardized Protocols : Use uniform buffer systems (e.g., Tris-HCl, pH 7.4) and control inhibitors (e.g., staurosporine) .
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., replacing the thienyl group with furan) to isolate substituent-specific effects .
- Computational Docking : Validate binding modes using software like AutoDock to identify key interactions (e.g., sulfonyl group with Lys residue in kinase active sites) .
Q. What strategies improve the compound’s pharmacokinetic properties for in vivo applications?
- Approaches :
- Prodrug Design : Introduce hydrolyzable esters at the amine group to enhance oral bioavailability .
- Nanoformulation : Encapsulate in PEGylated liposomes to improve plasma half-life and reduce off-target toxicity .
- Metabolic Stability : Assess cytochrome P450 interactions using liver microsome assays. Methylation of the pyrimidine ring can reduce CYP3A4-mediated degradation .
Q. How can molecular targets be identified with minimal off-target effects?
- Experimental Design :
- Affinity Chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
- CRISPR-Cas9 Knockout : Screen gene-edited cell lines (e.g., lacking specific kinases) to confirm target dependency .
- Thermal Proteome Profiling (TPP) : Monitor protein denaturation shifts in response to ligand binding to map interactomes .
Q. How can solubility challenges in aqueous buffers be addressed during formulation?
- Solutions :
- Co-Solvents : Use DMSO/PEG 400 mixtures (<10% v/v) to maintain compound stability in PBS .
- pH Adjustment : Protonate the amine group (pKa ~8.5) by lowering buffer pH to 6.5, increasing ionic solubility .
- Cyclodextrin Complexation : Form inclusion complexes with sulfobutyl-β-cyclodextrin to enhance bioavailability in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
